molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9

5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

Katalognummer: B3045552
CAS-Nummer: 109722-74-9
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: MOPKKHSEOPGEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is a polycyclic heteroaromatic compound characterized by a fused indenoisoquinoline scaffold with a ketone group at position 5. This core structure serves as a critical pharmacophore in anticancer drug development due to its ability to inhibit topoisomerase I (Topo I), an enzyme essential for DNA replication and repair . Derivatives of this compound are designed to optimize binding affinity, metabolic stability, and cytotoxicity while minimizing off-target effects. The structural flexibility of the indenoisoquinoline backbone allows for diverse substitutions, enabling tailored interactions with biological targets .

Eigenschaften

IUPAC Name

6,11-dihydroindeno[1,2-c]isoquinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(14)17-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKKHSEOPGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435704
Record name 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109722-74-9
Record name 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Phthalide-Aniline Condensation

A foundational approach involves the acid-catalyzed condensation of substituted phthalides with aromatic amines. In one protocol, 3-nitroindeno[1,2-c]isochromene-5,11-dione (25 ) was synthesized by reacting hydroxyphthalide (24 ) with 3-nitroaniline in ethyl acetate under reflux with sodium methoxide catalysis. Subsequent hydrolysis in acetic anhydride yielded the bicyclic ketone core.

Reaction Conditions

  • Solvent: Ethyl acetate
  • Catalyst: Sodium methoxide (0.8 g Na/50 mL methanol)
  • Temperature: Reflux (≈78°C)
  • Duration: 39–48 hours
  • Yield: 60–75%

Nucleophilic Aromatic Substitution

Brominated intermediates enable functionalization at the 3-position. 6-Bromo-3-hydroxyisobenzofuran-1(3H)-one (83 ) undergoes nucleophilic displacement with methylamine to generate 6-methyl-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinoline-3-carboxylic acid (30 ) after hydrolysis.

Key Steps

  • Bromination of lactone precursor with N-bromosuccinimide
  • Amine displacement at 80°C in dimethylformamide
  • Acidic hydrolysis to ketone

Side-Chain Functionalization Techniques

Alkylamine Conjugation via Nucleophilic Addition

The ketone at position 5 participates in nucleophilic additions. For example, 5,6-dihydro-6-(2',3'-dihydroxypropyl) derivatives (52–54 ) were synthesized by refluxing 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline with 3-aminopropane-1,2-diol isomers in chloroform/methanol.

Optimization Data

Compound Amine Isomer Solvent System Yield Melting Point
52 (RS) CHCl₃/MeOH 69% 323°C (dec)
53 (S) CHCl₃/MeOH 73% 315–318°C
54 (R) CHCl₃/MeOH 76% 321°C

Stereochemical outcomes were confirmed via ¹H NMR coupling constants and optical rotation.

Heck Coupling for Alkenylation

Palladium-catalyzed cross-couplings install unsaturated side chains. Indenoisoquinoline 87 was synthesized by reacting bromo-lactone 84 with methyl acrylate under Heck conditions:

Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃
  • Base: Triethylamine
  • Solvent: Dimethylformamide
  • Temperature: 100°C
  • Yield: 68%

Catalytic Cyclization Approaches

Copper-Mediated Annulation

A Ugi four-component reaction followed by copper-catalyzed cyclization constructs the isoquinoline nucleus. Ethyl acetoacetate and ammonia-Ugi adducts undergo intramolecular cyclization with CuI/cesium carbonate in dioxane:

Optimization Table

Entry Catalyst Base Solvent Temp (°C) Yield
4 CuI Cs₂CO₃ Dioxane 80 82%
12 CuI Cs₂CO₃ Dioxane 120 84%
13 CuI Cs₂CO₃ Dioxane 100 32%

Elevated temperatures improved yields but risked decomposition above 120°C.

Stereochemical and Regiochemical Control

Diastereoselective Glycosylation

Carbohydrate-modified derivatives were synthesized by conjugating D-glucopyranosylmethylamine (51 ) to the indenoisoquinoline core. The β-anomer predominated (85:15 α:β ratio) when using Mitsunobu conditions.

Characterization Data

  • ¹H NMR (CD₃OD): δ 3.86 (dd, J = 11.9 Hz, 2.0 Hz, H-1'), 3.60 (dd, J = 11.9 Hz, 6.1 Hz, H-1'')
  • ESI-MS : m/z 192 [M−H]⁻

Industrial-Scale Considerations

Solvent Recycling

Chloroform-methanol azeotropes were recovered via fractional distillation, reducing production costs by 18% in pilot studies.

Byproduct Management

Unreacted phthalide (≈12% per cycle) was recovered via aqueous extraction at pH 1.5–2.0.

Analytical Characterization Benchmarks

Technique Key Features Reference
¹H NMR Aromatic protons at δ 7.02–8.15 ppm
IR Spectroscopy Ketone C=O stretch at 1655–1697 cm⁻¹
HPLC-PDA Purity >98% (C18, 70:30 MeCN/H₂O)
X-Ray Diffraction Dihedral angle 12.3° between fused rings

Analyse Chemischer Reaktionen

Types of Reactions

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indenoisoquinolines.

Wissenschaftliche Forschungsanwendungen

5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.

    Industry: Utilized in the development of new materials with specific electronic properties.

Wirkmechanismus

The primary mechanism of action of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparative Overview of Key Analogues

Compound Name Substituents/Modifications Key Biological Findings References
5,6-Dihydro-5-oxo-11H-indeno[...] Parent structure Base for derivative synthesis
Oracin 6-(2-Hydroxyethylaminoethyl) Phase II trials, AKR1C-sensitive
NSC 727357 Dimeric bis-propane linker Dual Topo I/II inhibition, G1 arrest
7-Aza-59 7-N, 9-OMe Enhanced Topo I binding
6-(3-Morpholinylpropyl)-44b Morpholine side chain Improved solubility, 62% tumor reduction
6-(3-Dimethylaminopropyl)-63 Dimethylaminoalkyl chain MGM = 110 nM (NCI-60)

Biologische Aktivität

5,6-Dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline is a compound belonging to the indenoisoquinoline class, which has garnered attention for its potential biological activities, particularly as a topoisomerase I inhibitor. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for therapeutic applications.

Overview of Indenoisoquinolines

Indenoisoquinolines are synthetic derivatives that exhibit significant pharmacological properties. The structure of this compound allows for interactions with biological macromolecules, making it a candidate for cancer treatment and other therapeutic areas.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of topoisomerase I (Top1). Top1 is an essential enzyme involved in DNA replication and transcription. Inhibition of Top1 leads to the stabilization of DNA breaks during replication, ultimately inducing apoptosis in cancer cells.

Key Findings on Biological Activity

  • Topoisomerase I Inhibition :
    • Studies have shown that this compound can induce DNA cleavage in the presence of Top1. This interaction forms a ternary complex with DNA and Top1, which is crucial for its mechanism of action .
  • Antiproliferative Effects :
    • The compound has been evaluated against various human cancer cell lines. The National Cancer Institute (NCI) screening demonstrated that it possesses significant antiproliferative activity with varying GI50 values across different cell lines. For instance, the GI50 values ranged from 10^(-4) to 10^(-8) M depending on the specific cell line tested .
  • Cytotoxicity :
    • The cytotoxic effects were assessed through sulforhodamine B assays. The results indicated that compounds similar to this compound exhibited cytotoxicity levels comparable to established Top1 inhibitors such as topotecan and irinotecan .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indenoisoquinolines has revealed that modifications to the core structure can enhance their biological activity and solubility:

CompoundModificationGI50 (μM)Notes
Compound 1None25Standard reference compound
Compound 2Added nitrogen ring15Increased solubility and potency
Compound 3Alkyl substitution30Improved binding affinity to Top1

These findings suggest that strategic modifications can lead to improved pharmacological profiles.

Case Study 1: In Vivo Efficacy

In a study involving animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The compound was administered at varying doses over a period of weeks, demonstrating dose-dependent efficacy and minimal toxicity .

Case Study 2: Metabolic Stability

Research evaluating the metabolic stability of this compound in human liver microsomes indicated that it exhibited greater stability compared to traditional chemotherapeutics like propranolol. This suggests potential for prolonged therapeutic effects with reduced dosing frequency .

Q & A

Q. What are the key experimental considerations for synthesizing 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline derivatives?

Methodological Answer:

  • Optimize reaction conditions (solvent, temperature, catalyst) based on substituent reactivity. For example, derivatives with nitro groups require nitration via 5-nitroisatin and acetic anhydride under reflux .
  • Purification steps (e.g., column chromatography, recrystallization) must account for polar functional groups. Derivatives like 7-aza-5,6-dihydro-3-nitro-9-methoxy-5-oxo-11H-indeno[1,2-c]isoquinoline (60) are isolated using silica gel chromatography after nitration .
  • Monitor reaction progress via TLC and confirm structures using melting points, IR (e.g., carbonyl stretches at ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .

Q. Which spectroscopic techniques are prioritized for characterizing structural modifications in indeno[1,2-c]isoquinoline derivatives?

Methodological Answer:

  • IR Spectroscopy : Detect carbonyl (5-oxo) and nitro groups (e.g., 60 shows NO₂ stretches at ~1520 cm⁻¹) .
  • NMR : Assign substituent positions via coupling constants (e.g., methoxy groups at δ ~3.8 ppm in 59) and aromatic proton integration .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns for nitro-substituted derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of indeno[1,2-c]isoquinoline derivatives?

Methodological Answer:

  • Apply the PICO framework :
  • Population : Cancer cell lines (e.g., leukemia, solid tumors).
  • Intervention : Derivatives with varying substituents (e.g., 59 vs. 63).
  • Comparison : Positive controls (e.g., camptothecin for Topoisomerase I inhibition).
  • Outcome : IC₅₀ values, apoptosis assays, and Topoisomerase I binding affinity .
    • Use dose-response assays to quantify potency and selectivity indices. For example, 63 showed enhanced cytotoxicity due to the 3-dimethylaminopropyl side chain .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Methodological Answer:

  • Variable Standardization : Control cell passage numbers, assay protocols (e.g., MTT vs. SRB), and incubation times .
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for batch-to-batch variability.
  • Mechanistic Studies : Compare Topoisomerase I inhibition kinetics (e.g., DNA relaxation assays) to confirm target engagement discrepancies .

Q. How can computational modeling predict interactions between indeno[1,2-c]isoquinoline derivatives and Topoisomerase I?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of Topoisomerase I (PDB: 1T8I).
  • Validate predictions with MM-PBSA binding free energy calculations and correlate with experimental IC₅₀ values .
  • Analyze substituent effects: Nitro groups (e.g., in 60) may enhance π-stacking with DNA bases, while methoxy groups (e.g., in 59) improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
Reactant of Route 2
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.